molecular formula C9H11NO B13921740 2,3-Dihydro-3-methyl-6-benzofuranamine

2,3-Dihydro-3-methyl-6-benzofuranamine

Cat. No.: B13921740
M. Wt: 149.19 g/mol
InChI Key: QEEUYXNWLOKJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-3-methyl-6-benzofuranamine is a heterocyclic organic compound that belongs to the benzofuran family. . This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-3-methyl-6-benzofuranamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-hydroxy-3H-benzofuran-2-one as a starting material, which undergoes a series of reactions including Friedel-Crafts alkylation and subsequent intramolecular lactonization . The reaction conditions often require the presence of catalysts such as Lewis acids and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing side reactions and waste .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-3-methyl-6-benzofuranamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while substitution reactions can produce various substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-methyl-6-benzofuranamine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with key enzymes and receptors involved in cell growth and survival pathways . Additionally, its antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

    3-Benzofuranamine: Another benzofuran derivative with similar structural features but different biological activities.

    6-Bromo-2,3-dihydro-N-methyl-benzofuranamine:

Uniqueness: 2,3-Dihydro-3-methyl-6-benzofuranamine stands out due to its unique combination of a benzofuran ring and an amine group, which imparts specific chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-methyl-2,3-dihydro-1-benzofuran-6-amine

InChI

InChI=1S/C9H11NO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6H,5,10H2,1H3

InChI Key

QEEUYXNWLOKJKN-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C1C=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.